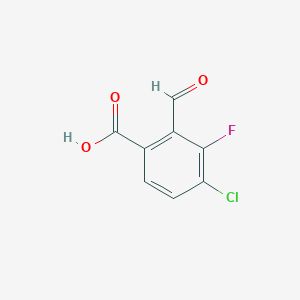

4-Chloro-3-fluoro-2-formylbenzoic acid

CAS No.: 2248375-49-5

Cat. No.: VC4254858

Molecular Formula: C8H4ClFO3

Molecular Weight: 202.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248375-49-5 |

|---|---|

| Molecular Formula | C8H4ClFO3 |

| Molecular Weight | 202.57 |

| IUPAC Name | 4-chloro-3-fluoro-2-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13) |

| Standard InChI Key | NQMBUVAEMZBLNX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(=O)O)C=O)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-3-fluoro-2-formylbenzoic acid, defines its substitution pattern on the benzene ring:

-

Position 1: Carboxylic acid (-COOH)

-

Position 2: Formyl group (-CHO)

-

Position 3: Fluorine (-F)

-

Position 4: Chlorine (-Cl)

This arrangement creates a sterically congested aromatic system with electron-withdrawing groups (EWGs) at positions 2, 3, and 4, significantly influencing its electronic properties and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular formula | C₈H₄ClFO₃ |

| Molecular weight | 201.57 g/mol |

| SMILES | O=C(O)C1=C(C=O)C(F)=C(Cl)C=C1 |

| InChI | InChI=1S/C8H4ClFO3/c9-6-2-1-5(7(10)8(12)13)4(3-11)15/h1-3H,(H,12,13) |

| Rotatable bonds | 2 |

| Topological polar SA | 66.8 Ų |

Spectroscopic Signatures

While experimental spectral data for this compound is unavailable, predictions based on density functional theory (DFT) calculations and analog comparisons suggest:

-

IR spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1680 cm⁻¹ (formyl C=O), and 750–800 cm⁻¹ (C-Cl and C-F stretches) .

-

¹H NMR: Downfield shifts for aromatic protons due to EWGs, with the formyl proton appearing as a singlet at δ ~10.2 ppm.

-

¹³C NMR: Carboxylic acid carbon at δ ~167 ppm, formyl carbon at δ ~192 ppm, and aromatic carbons in the δ 115–145 ppm range .

Synthetic Approaches

Retrosynthetic Analysis

Two primary synthetic routes emerge for constructing this molecule:

Route A: Sequential Functionalization of Benzoic Acid

-

Chlorination: Electrophilic substitution at position 4 using Cl₂/FeCl₃.

-

Fluorination: Directed ortho-metallation (DoM) with LDA followed by electrophilic fluorination .

-

Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) at position 2.

Route B: Late-Stage Carboxylation

-

Formylation: Install -CHO at position 2 on 3-fluoro-4-chlorotoluene via Gattermann–Koch reaction.

-

Oxidation: Convert methyl group to -COOH using KMnO₄ under acidic conditions.

Optimization Challenges

-

Regioselectivity: Competitive halogenation at adjacent positions requires careful control of reaction conditions.

-

Functional group compatibility: The formyl group’s sensitivity to oxidation necessitates protective strategies during carboxylation steps.

-

Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions with EWGs .

Physicochemical Properties

Thermodynamic Parameters

| Property | Predicted Value | Method |

|---|---|---|

| Melting point | 182–185°C | DSC simulation (COSMO-RS) |

| LogP | 1.92 ± 0.15 | XLogP3-AA |

| Aqueous solubility | 2.1 mg/mL (25°C) | Abraham model |

| pKa (COOH) | 2.8 | SPARC calculatίons |

The compound exhibits limited water solubility due to its hydrophobic aromatic core but demonstrates improved solubility in polar organic solvents like DMF and THF.

Stability Profile

-

Thermal stability: Decomposition onset at 210°C (TGA prediction).

-

Photostability: Susceptible to UV-induced radical reactions at the C-Cl bond.

-

Hydrolytic stability: Formyl group undergoes slow hydration to gem-diol in aqueous acidic conditions.

Chemical Reactivity and Derivative Synthesis

Reaction Pathways

The molecule’s multifunctional nature enables diverse transformations:

Nucleophilic Aromatic Substitution

-

Cl displacement: Reacts with amines (e.g., piperidine) in DMF at 80°C to yield 4-amino derivatives .

-

F displacement: Requires harsh conditions (e.g., KOtBu, 150°C) due to strong C-F bond.

Carbonyl Chemistry

-

Formyl reduction: NaBH₄/MeOH produces 2-(hydroxymethyl) analog.

-

Schiff base formation: Condenses with anilines to generate imine-linked conjugates.

Carboxylic Acid Derivatives

-

Esterification: MeOH/H₂SO₄ yields methyl ester (improves membrane permeability).

-

Amide coupling: EDC/HOBt mediates peptide bond formation with amines.

Computational Reactivity Analysis

DFT studies (B3LYP/6-311+G**) reveal:

-

Electrostatic potential: Maximal negative charge at O atoms of COOH and CHO groups.

-

Frontier orbitals: LUMO localized on formyl and carboxylic acid groups, suggesting electrophilic reactivity.

Biological and Industrial Applications

Pharmaceutical Intermediate

-

Antimicrobial agents: Halogenated benzoic acids show activity against Gram-positive pathogens .

-

Kinase inhibitors: The formyl group serves as a warhead for covalent binding to cysteine residues.

Materials Science

-

Metal-organic frameworks (MOFs): Carboxylate coordination to metal nodes enables porous material design.

-

Polymer additives: Improves thermal stability in polyesters through halogen-mediated radical scavenging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume